2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19/h1-8,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZXAWPYYMSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact with various biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formulas for some compounds were inferred from structural data in the evidence.
Key Comparative Insights
Sulfur-containing analogs (e.g., 4-SCF₂H-phenyl) exhibit higher molecular weights and distinct solubility profiles due to the polarizable sulfur atom .
Physicochemical Properties :
- Lipophilicity : The -CF₃ group confers higher logP values compared to -Cl or -F substituents, favoring membrane permeability in drug candidates .
- Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability than their halogenated counterparts due to strong C-F bonds .
Synthetic Utility: Chlorophenyl and fluorophenyl derivatives are often synthesized via Ullmann coupling or Buchwald-Hartwig amination, whereas trifluoromethylated analogs may require specialized fluorination reagents (e.g., Ruppert-Prakash reagent) . The amino-substituted isoindol-imine (1-imino-1H-isoindol-3-amine) serves as a precursor for dyes and coordination complexes, unlike the trifluoromethylated variant .
Biological and Industrial Applications :
- Pharmaceuticals : The trifluoromethylated compound’s stability and lipophilicity make it a candidate for kinase inhibitors or GPCR modulators, as seen in related patents .
- Agrochemicals : Difluoromethylsulfanyl derivatives are explored for pesticidal activity due to their resistance to oxidative degradation .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C15H11F3N2
- Molecular Weight : 276.256 g/mol
- CAS Number : 300696-12-2
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and isoindole derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, the presence of the trifluoromethyl moiety in related structures has been linked to enhanced potency against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
A study demonstrated that derivatives of 4-(trifluoromethyl)isoxazoles showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation. The mechanism is believed to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Antifungal Activity
In vitro studies have shown that certain derivatives of isoindole compounds exhibit antifungal activity against strains such as Candida albicans. The modified EUCAST protocol was employed to assess the minimum inhibitory concentrations (MIC), revealing effective antifungal properties comparable to established antifungal agents like ketoconazole .
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been evaluated in silico. These studies suggest favorable ADME characteristics that support its potential as a drug candidate:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Protein Binding | Moderate |
| Metabolic Stability | Good |
| Excretion Route | Renal |
These properties are crucial for determining the viability of the compound in therapeutic applications.
Study on Anticancer Activity
A detailed study focused on a series of trifluoromethyl-substituted compounds, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming the mechanism of action through apoptosis rather than necrosis .
Study on Antifungal Activity
Another investigation assessed the antifungal efficacy of isoindole derivatives against Candida species. The study highlighted that certain compounds demonstrated MIC values as low as 1.23 μg/mL against C. parapsilosis, indicating a strong potential for developing new antifungal therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
